molecular formula C27H32O16 B1673983 Hydroxysafflor Yellow A CAS No. 78281-02-4

Hydroxysafflor Yellow A

Cat. No.: B1673983
CAS No.: 78281-02-4
M. Wt: 612.5 g/mol
InChI Key: IAVUBSCVWHLRGE-MFMRYLTCSA-N
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Description

Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .


Physical and Chemical Properties Analysis

HSYA is known to have chemical instability and low bioavailability, which have been severely hampering its clinical applications during the treatment of cardiovascular and cerebrovascular disease .

Scientific Research Applications

Cardioprotective and Antihypertensive Effects

HSYA has demonstrated beneficial effects in attenuating left ventricular remodeling and cardiac hypertrophy induced by pressure overload in rats, possibly through mechanisms involving the inhibition of cell apoptosis and suppression of metalloproteinases expression (Wang et al., 2014). Additionally, its role in ischemia-reperfusion (I/R) injury suggests a cardioprotective action primarily via the Akt/hexokinase II pathway, independent of the ERK/GSK-3β pathway (Min & Wei, 2017).

Neuroprotective Effects

HSYA has been reported to protect rat brains against ischemia-reperfusion injury by its antioxidant action (Wei et al., 2005) and improve learning and memory in rats with cerebral ischemia reperfusion-induced cognitive impairment by recovering synaptic plasticity in the hippocampus (Yu et al., 2018).

Anti-inflammatory and Immunomodulatory Actions

HSYA exhibits significant anti-inflammatory effects, as seen in models of cerebral ischemia where it suppressed inflammatory responses and reduced the expression of pro-inflammatory cytokines, suggesting a potential mechanism involving the inhibition of NF-kappaB activation (Ye & Gao, 2008).

Anticancer Properties

Investigations into the effects of HSYA on non-small cell lung cancer (NSCLC) revealed its capacity to inhibit cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, highlighting its anti-tumor potential (Jiang et al., 2019).

Angiogenesis and Tissue Repair

HSYA has been shown to inhibit angiogenesis in hepatocellular carcinoma via blocking the ERK/MAPK and NF-κB signaling pathway, further demonstrating its broad therapeutic potential (Yang et al., 2015).

Mechanism of Action

Target of Action

Hydroxysafflor Yellow A (HSYA), also known as Safflomin A, is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has been found to target several key proteins and receptors in the body. Some of the primary targets include the platelet-activating factor (PAF) receptor , the nuclear factor kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways . Other targets include heat shock protein 90 alpha family class A member 1, IL-1β, E1A-binding protein p300 (EP300), protein kinase C alpha (PRKCA), IkappaB kinase beta (IKBKB), and signal transducer and activator of transcription 3 (STAT3) .

Mode of Action

HSYA interacts with its targets to exert its pharmacological effects. For instance, it inhibits the activation of the PAF receptor, which plays a crucial role in the pathology of bronchial asthma . HSYA also suppresses the activation of the NF-κB and MAPK pathways . Furthermore, it modulates the JAK2/STAT3 and SOCS3 signaling pathways in different manners .

Biochemical Pathways

HSYA affects several biochemical pathways. It inhibits the activation of the PAF receptor, leading to a decrease in the inflammatory response, which is key in the pathology of asthma . It also suppresses the activation of the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . Moreover, HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways, which play crucial roles in cell signaling and immune responses .

Pharmacokinetics

HSYA has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects . Its clinical applications have been hampered by its chemical instability and low bioavailability . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HSYA are still under investigation.

Result of Action

HSYA has a wide range of molecular and cellular effects. It has been shown to increase cell viability, suppress cell apoptosis, and reduce oxidative stress . It also inhibits the over-production of pro-inflammatory cytokines and the degradation of the extracellular matrix . Furthermore, HSYA can enhance ATP levels and improve mitochondrial energy metabolism .

Action Environment

The action, efficacy, and stability of HSYA can be influenced by various environmental factors. For instance, HSYA is highly soluble in water, but hardly dissolves in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform This solubility profile can affect its bioavailability and thus its pharmacological effects

Future Directions

A growing number of discoveries suggest that HSYA has a better effect on metabolic diseases, including cancer, diabetes, and cardiovascular diseases . This has led to increasing attention on development and utilization in the pharmaceutical, food, and cosmetics industries .

Biochemical Analysis

Biochemical Properties

Hydroxysafflor Yellow A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the JAK/STAT3 signaling pathways by inhibiting HIF-1α . It also suppresses IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tissue lung damage through Toll-Like Receptor (TLR) 4, inhibits phosphorylation of the NF-κB pathway, and plays a role in balancing the up-regulation and down-regulation of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, this compound shows changes in its effects. It has been found that this compound can travel across the blood-brain barrier, significantly reducing the infarct volume and improving the neurological functions of rats with ischemia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to significantly improve the learning and memory of rats subjected to MCAO model in the Morris water maze (MWM) and passive avoidance tasks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to suppress IL-1β-induced activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, it has been found that this compound is poorly absorbed across the intestinal epithelium mainly via passive diffusion with both transcellular and paracellular pathways, and carrier-mediated transport mechanisms are also implicated in absorption .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. For instance, it has been found that CtF3H, a flavanone 3-hydroxylase gene from safflower that shares high conserved residues and confidence with F3H from other plants, is localized in the nuclear and cytosol of onion epidermal cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxysafflor Yellow A involves several steps including extraction, purification, and chemical modification.", "Starting Materials": [ "Safflower petals", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Acetone", "Diethyl ether", "Methanol", "Chloroform", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium carbonate", "Acetic acid", "Hydrogen peroxide", "Sodium chloride" ], "Reaction": [ "Extraction of safflower petals using ethanol and sodium hydroxide", "Purification of the extracted mixture using hydrochloric acid and acetone", "Isolation of Hydroxysafflor Yellow A using diethyl ether and methanol", "Chemical modification of Hydroxysafflor Yellow A using chloroform, acetic anhydride, and sodium acetate", "Reduction of the modified compound using sodium borohydride and methanol", "Purification of the reduced product using chloroform and methanol", "Oxidation of the purified product using hydrogen peroxide and sodium carbonate", "Purification of the final product using chloroform and sodium chloride" ] }

CAS No.

78281-02-4

Molecular Formula

C27H32O16

Molecular Weight

612.5 g/mol

IUPAC Name

2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1

InChI Key

IAVUBSCVWHLRGE-MFMRYLTCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxysafflor yellow A;  Safflomin A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Hydroxysafflor Yellow A?

A: The molecular formula of this compound is C27H30O16, and its molecular weight is 610.51 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A: Yes, this compound is often analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection. The maximum UV absorbance (λmax) for this compound is typically observed around 403 nm. [, , , ]

Q3: How is this compound absorbed and distributed in the body?

A: Research indicates that this compound is poorly absorbed from the gastrointestinal tract. After absorption, it is rapidly distributed and eliminated from the body. []

Q4: What are the primary routes of excretion for this compound?

A: Following intravenous administration, this compound is primarily excreted in urine. After oral administration, a significant portion is excreted in feces, with smaller amounts appearing in bile and urine. []

Q5: Does the presence of other herbs in formulations impact the pharmacokinetics of this compound?

A: Yes, studies have shown that other herbs in compound preparations can significantly improve the absorption and bioavailability of this compound. []

Q6: What are the potential cardioprotective effects of this compound?

A: Studies using a rat model of myocardial infarction (induced by coronary artery ligation) showed that this compound significantly reduced myocardial infarction size. It also demonstrated antioxidant effects by inhibiting the elevation of creatine kinase activity and malondialdehyde content while increasing superoxide dismutase activity. []

Q7: How does this compound exert its cardioprotective effects?

A: Research suggests that this compound's cardioprotective effects are linked to its ability to prevent the opening of the mitochondrial permeability transition pore in cardiac myocytes, thereby protecting the cells from damage during reoxygenation after an ischemic event. []

Q8: Does this compound exhibit any neuroprotective effects?

A: Yes, studies in a rat model of focal cerebral ischemia-reperfusion injury demonstrated that this compound improved neurological function and reduced cerebral infarction size. These effects were observed to be superior to those of nimodipine, a commonly used neuroprotective drug. []

Q9: What are the possible mechanisms behind the neuroprotective effects of this compound?

A: Research suggests that this compound's neuroprotective mechanisms may involve enhancing cerebral cortex blood flow, inhibiting cell apoptosis, and suppressing the activation of inflammatory signaling pathways. []

Q10: What analytical methods are commonly employed for the quantification of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely used for the determination of this compound in various matrices, including plant material, biological samples, and pharmaceutical formulations. [, , , , , , , , , , , , , , , , ]

Q11: Are there any specific considerations for developing and validating analytical methods for this compound?

A: Yes, due to the potential instability of this compound, it is crucial to validate analytical methods thoroughly. This includes assessing factors like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. [, ]

Q12: Has this compound been investigated for its potential in other therapeutic areas?

A: Yes, research has explored the potential of this compound for its antiallergic properties. Studies using rat basophilic leukemia 2H3 cells suggest that this compound may inhibit immunoglobulin E-induced release of allergic mediators, indicating a possible role in managing allergic reactions. []

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